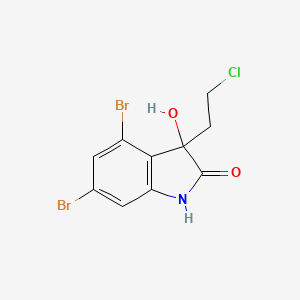
Agn-PC-0JU859
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0JU859 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JU859 typically involves the reduction of silver salts in the presence of specific organic ligands. One common method is the polyol chemical reduction method, where silver nitrate is reduced using ethylene glycol in the presence of a stabilizing agent such as polyvinylpyrrolidone. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The final product is typically purified through filtration and recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0JU859 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involving this compound can occur in the presence of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or silver nanoparticles .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0JU859 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Agn-PC-0JU859 involves its interaction with cellular components and enzymes. The compound exerts its effects by disrupting the cell membrane and interfering with essential metabolic processes. Molecular targets include proteins and nucleic acids, leading to the inhibition of cell growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Nitrate (AgNO3): Similar to Agn-PC-0JU859, silver nitrate is used for its antimicrobial properties and in various chemical reactions.
Silver Azide (AgN3): Known for its explosive properties, silver azide is used in detonators and other pyrotechnic applications.
Silver Pentazolate (AgN5): This compound is studied for its high-energy density and potential use in propulsion systems.
Uniqueness of this compound
This compound stands out due to its unique combination of chemical reactivity and stability. Unlike other silver compounds, it offers a balance between reactivity and safety, making it suitable for a wide range of applications without the risks associated with more reactive or unstable compounds .
Eigenschaften
CAS-Nummer |
184587-78-8 |
|---|---|
Molekularformel |
C10H8Br2ClNO2 |
Molekulargewicht |
369.43 g/mol |
IUPAC-Name |
4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15) |
InChI-Schlüssel |
ZRDJKQFIKGOBIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


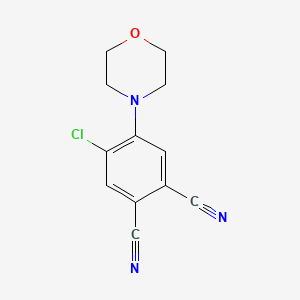
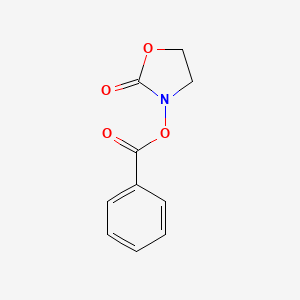
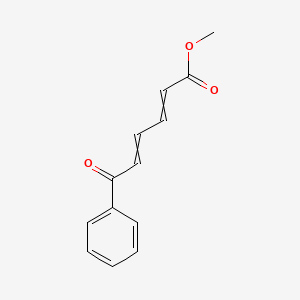
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
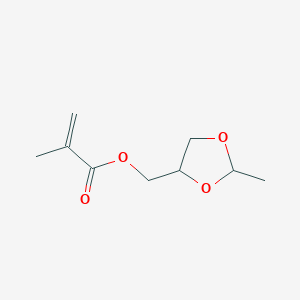
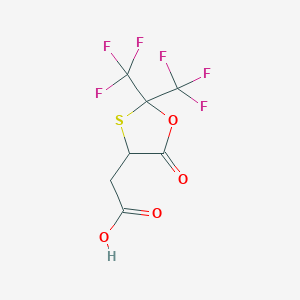

![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)


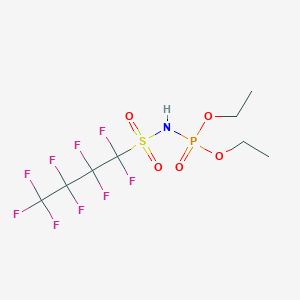
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
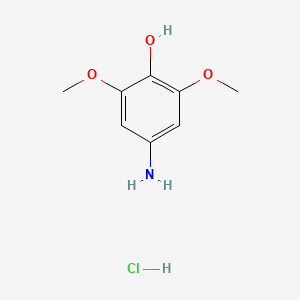
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
